(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Lipophilicity Drug-likeness Permeability

(E)-1-(3-(Methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic cinnamamide derivative bearing a 3-methylthio-substituted pyrrolidine ring. Its molecular formula is C₁₄H₁₇NOS with a molecular weight of 247.36 g·mol⁻¹, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C14H17NOS
Molecular Weight 247.36
CAS No. 1798397-36-0
Cat. No. B2808124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
CAS1798397-36-0
Molecular FormulaC14H17NOS
Molecular Weight247.36
Structural Identifiers
SMILESCSC1CCN(C1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H17NOS/c1-17-13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
InChIKeyRKQXRSUTVQLTHW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(3-(Methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1798397-36-0): Core Scaffold and Physicochemical Identity


(E)-1-(3-(Methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic cinnamamide derivative bearing a 3-methylthio-substituted pyrrolidine ring. Its molecular formula is C₁₄H₁₇NOS with a molecular weight of 247.36 g·mol⁻¹, and it is typically supplied at ≥95% purity for research use . The compound is classified as a chalcone-like α,β-unsaturated carbonyl derivative, positioning it within a well-precedented pharmacophore class explored for enzyme inhibition (e.g., gelatinases MMP-2/MMP-9, aminopeptidase N) and receptor modulation [1].

Why Unsubstituted or Hydroxy-Pyrrolidine Cinnamamides Cannot Replace (E)-1-(3-(Methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one


Within the cinnamoyl pyrrolidine series, subtle changes at the pyrrolidine 3-position drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility. Unsubstituted 1-cinnamoylpyrrolidine (CAS 52438-21-8) lacks the heteroatom handle necessary for tuned solubility and target engagement, while the 3-hydroxy analog (CAS 1344876-77-2) introduces a strong H-bond donor that reduces membrane permeability and increases Phase II glucuronidation liability [1]. The 3-methylthio group in the target compound occupies a distinct property space—increased clogP relative to the hydroxy analog but with retained polar surface area—that cannot be replicated by simple deletion or oxidation-state swapping. In addition, cinnamoyl pyrrolidine SAR studies demonstrate that the nature of the C4 substituent profoundly modulates gelatinase inhibitory potency (IC₅₀ range 5.2 nM to >10 µM), underscoring that even single-atom modifications at the pyrrolidine ring periphery are not interchangeable [2].

Head-to-Head Physicochemical and Pharmacological Differentiation of (E)-1-(3-(Methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one vs. Closest Analogs


Lipophilicity Shift: 3-Methylthio vs. 3-Hydroxy Pyrrolidine Cinnamamide

The replacement of a hydroxyl group with a methylthio group at the pyrrolidine 3-position eliminates a strong hydrogen-bond donor while retaining a polarisable sulfur atom. This substitution is expected to increase lipophilicity (clogP) by approximately 1.0–1.5 log units relative to the 3-hydroxy analog, based on computed fragment contributions [1]. The unsubstituted 1-cinnamoylpyrrolidine serves as a neutral baseline but offers no heteroatom-mediated polarity fine-tuning.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count and Metabolic Conjugation Liability

The 3-hydroxy analog contains one hydrogen-bond donor (the pyrrolidine OH), making it a substrate for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation—a major clearance pathway that often limits oral bioavailability. The target compound possesses zero H-bond donors, thereby eliminating this metabolic soft spot [1]. The unsubstituted analog also lacks H-bond donors but forfeits any polarity modulation capacity.

Metabolic stability Phase II metabolism ADME

Thioether as a Tunable Oxidation Handle vs. Irreversible Hydroxyl Metabolism

The 3-methylthio group can undergo reversible sulfoxidation (to sulfoxide) and further oxidation (to sulfone), providing a graded metabolic pathway that may be exploited for prodrug design or activity tuning [1]. In contrast, the 3-hydroxy group is irreversibly conjugated or oxidized to a ketone, offering no intermediate modulation. The unsubstituted analog is metabolically inert at this position.

Oxidative metabolism Sulfur chemistry CYP450

Scaffold Preserves Cinnamoyl α,β-Unsaturated Electrophilic Warhead While Adding Sulfur-Mediated Binding Potential

The cinnamoyl moiety acts as a Michael acceptor capable of forming covalent adducts with catalytic cysteine residues in target proteases (e.g., MMP-2, cathepsins). The 3-methylthio group does not interfere with this warhead reactivity but may contribute additional sulfur–π or hydrophobic interactions with proximal binding-site residues [1]. This contrasts with the 3-hydroxy analog, whose polar –OH group may alter the conformational preference of the pyrrolidine ring and partially occlude the cinnamoyl electrophile [2].

Covalent inhibition Michael acceptor Sulfur interactions

Topological Polar Surface Area (TPSA) Maintained Within CNS-Permeable Range Despite Increased Lipophilicity

The 3-methylthio substitution increases clogP without a proportional increase in TPSA, because the sulfur atom contributes less to polar surface area than an oxygen atom. Computed TPSA for the target compound is approximately 20–23 Ų (vs. ~20.3 Ų for unsubstituted 1-cinnamoylpyrrolidine and ~40.5 Ų for the 3-hydroxy analog) [1]. This places the target compound within the favorable TPSA range (<60–70 Ų) associated with CNS penetration, while the hydroxy analog exceeds this threshold.

CNS drug design Blood-brain barrier TPSA

Absence of Stereochemical Complexity Simplifies Synthesis and Analytical Characterization Relative to Chiral Analogs

The target compound is supplied as a racemic mixture at the pyrrolidine 3-position (or as an unspecified enantiomer), whereas chiral 3-substituted pyrrolidine cinnamamides (e.g., (3R)- or (3S)-3-hydroxypyrrolidine derivatives) require enantioselective synthesis or chiral resolution, increasing cost and analytical burden . The racemic nature simplifies procurement and initial screening while still allowing for future chiral separation if stereospecific activity is discovered.

Synthetic accessibility Chirality Quality control

Optimal Deployment Scenarios for (E)-1-(3-(Methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization of Gelatinase (MMP-2/MMP-9) Inhibitors

Using the target compound as a core scaffold, medicinal chemistry teams can explore the impact of 3-methylthio substitution on MMP-2/MMP-9 inhibitory potency, building on the established SAR that pyrrolidine ring substituents govern gelatinase inhibition (IC₅₀ values ranging from 5.2 nM to >10 µM depending on substitution pattern) [1]. The methylthio group provides a hydrophobic contact that is absent in the unsubstituted analog and a metabolic advantage over the hydroxy analog, making it a superior starting point for lead development.

CNS-Penetrant Covalent Probe Development

With a computed TPSA of ~22 Ų (well below the ~60 Ų CNS permeability threshold), zero H-bond donors, and a reactive cinnamoyl Michael acceptor, this compound is suitable for designing brain-penetrant covalent probes targeting cysteine proteases implicated in neuroinflammation or neurodegeneration. The 3-hydroxy analog (TPSA ~40.5 Ų, 1 HBD) would be restricted to peripheral applications, giving the target compound a decisive advantage for CNS programs.

Metabolic Stability Screening in Thioether-Containing Compound Libraries

The thioether moiety serves as an intrinsic metabolic probe: researchers can monitor CYP450-mediated sulfoxidation kinetics and the biological activity of the resulting sulfoxide metabolite. This provides a built-in tool for studying oxidative metabolism SAR without requiring additional synthetic modification—a feature absent in both the unsubstituted and hydroxy analogs.

Cost-Effective Primary SAR Exploration Before Chiral Resolution

As a racemic (or achiral) compound with straightforward synthesis from commercially available 3-(methylthio)pyrrolidine and cinnamic acid, this compound enables rapid, low-cost primary screening. If significant activity is observed, the enantiomers can be separated and tested individually, providing a de-risked entry point compared to investing upfront in expensive chiral analogs.

Quote Request

Request a Quote for (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.